molecular formula C18H20N2O5S B2873628 N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}ethanediamide CAS No. 2097861-66-8

N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}ethanediamide

Cat. No.: B2873628
CAS No.: 2097861-66-8
M. Wt: 376.43
InChI Key: IBIPOMRVLDBPMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}ethanediamide is a complex organic compound that features a benzodioxin ring fused with a thiophene moiety

Mechanism of Action

Target of Action

Similar compounds have been found to exhibit inhibitory activity againstcholinesterases and lipoxygenase enzymes . These enzymes play crucial roles in neural signal transmission and inflammation, respectively.

Mode of Action

It’s known that similar compounds inhibit their target enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions .

Biochemical Pathways

The compound’s interaction with its targets can affect several biochemical pathways. For instance, inhibition of cholinesterases can increase the concentration of acetylcholine in the synaptic cleft, affecting neural signal transmission. Similarly, inhibition of lipoxygenase can disrupt the synthesis of leukotrienes, molecules that play a key role in inflammatory responses .

Pharmacokinetics

Similar compounds, such as sulfonamides, are known to be absorbed from the gastrointestinal tract, metabolized in the liver, and excreted through bile or feces . These properties can significantly impact the bioavailability of the compound.

Result of Action

The molecular and cellular effects of the compound’s action depend on its targets and the pathways they are involved in. For instance, inhibition of cholinesterases can lead to enhanced neural signal transmission, while inhibition of lipoxygenase can reduce inflammation .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the pH of the environment can affect the compound’s ionization state, which in turn can influence its absorption and distribution. Similarly, the presence of other compounds can affect its metabolism and excretion .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}ethanediamide typically involves multiple steps. One common method starts with the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with an appropriate acylating agent to form the intermediate amide. This intermediate is then reacted with 2-hydroxy-2-[(thiophen-3-yl)methyl]propylamine under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of high-purity reagents and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}ethanediamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The benzodioxin ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone, while reduction of the amide group can produce the corresponding amine.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}ethanediamide is unique due to the combination of its benzodioxin and thiophene moieties, which confer distinct chemical and biological properties

Properties

IUPAC Name

N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(2-hydroxy-2-methyl-3-thiophen-3-ylpropyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O5S/c1-18(23,9-12-4-7-26-10-12)11-19-16(21)17(22)20-13-2-3-14-15(8-13)25-6-5-24-14/h2-4,7-8,10,23H,5-6,9,11H2,1H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBIPOMRVLDBPMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CSC=C1)(CNC(=O)C(=O)NC2=CC3=C(C=C2)OCCO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.